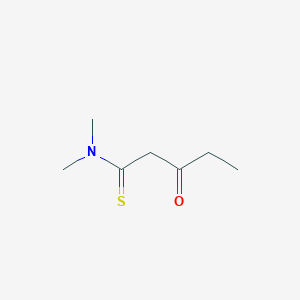
N,N-dimethyl-3-oxopentanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-oxopentanethioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thioamide derivative of 3-oxopentanenitrile and is commonly known as DMOT.
Mechanism of Action
The exact mechanism of action of DMOT is not well understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins in the body. DMOT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DMOT has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
DMOT has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in inflammation. DMOT has also been shown to induce apoptosis in cancer cells and inhibit their growth. In addition, DMOT has been found to have anti-microbial properties against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMOT is its high purity, which makes it suitable for use in various lab experiments. DMOT is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of DMOT is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on DMOT. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that DMOT can inhibit the activity of COX-2, which is a target for many anti-inflammatory drugs. Another area of interest is its potential as an anti-cancer agent. DMOT has been found to induce apoptosis in cancer cells and inhibit their growth, making it a promising candidate for further research in this field. Additionally, DMOT can be used as a building block for the synthesis of various bioactive compounds, which opens up new avenues for research in medicinal chemistry.
Synthesis Methods
DMOT can be synthesized by reacting 3-oxopentanenitrile with dimethylamine and hydrogen sulfide gas. The reaction takes place in the presence of a catalyst such as sodium methoxide. The resulting product is purified using column chromatography, which yields DMOT in high purity.
Scientific Research Applications
DMOT has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. DMOT has also been used as a building block for the synthesis of various bioactive compounds.
properties
CAS RN |
178218-29-6 |
|---|---|
Product Name |
N,N-dimethyl-3-oxopentanethioamide |
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
N,N-dimethyl-3-oxopentanethioamide |
InChI |
InChI=1S/C7H13NOS/c1-4-6(9)5-7(10)8(2)3/h4-5H2,1-3H3 |
InChI Key |
ZNSZVKWBUDKOBP-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC(=S)N(C)C |
Canonical SMILES |
CCC(=O)CC(=S)N(C)C |
synonyms |
Pentanethioamide, N,N-dimethyl-3-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



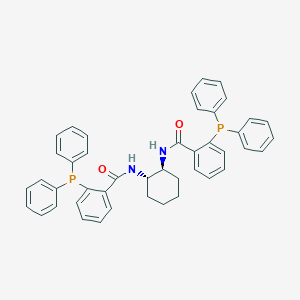
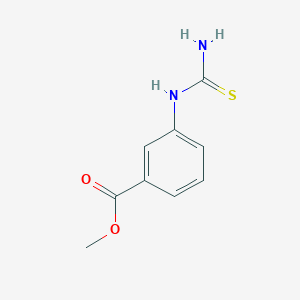

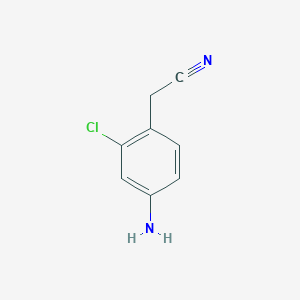
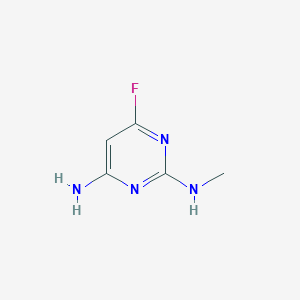
![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)

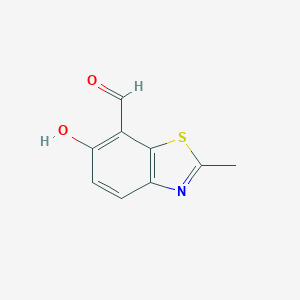

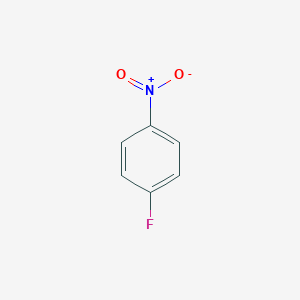

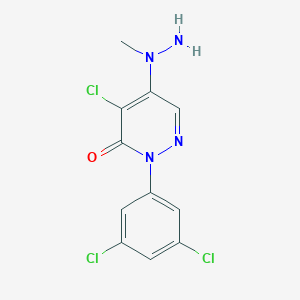
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)
![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)